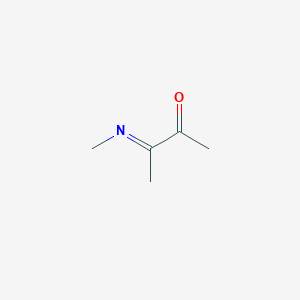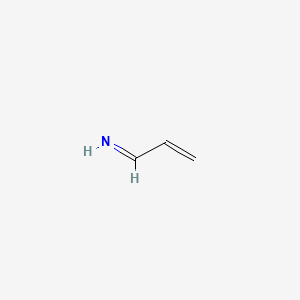![molecular formula C18H23ClN2O B14461213 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one CAS No. 73609-00-4](/img/structure/B14461213.png)
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one is a complex organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of a chlorine atom attached to a butanone backbone, which is further connected to a hexahydroazoninoindole structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Formation of the Hexahydroazonino Ring: The indole derivative undergoes cyclization with appropriate reagents to form the hexahydroazonino ring.
Chlorination: The final step involves the chlorination of the butanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 1-Chloro-3-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)propan-1-one
Uniqueness
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hexahydroazoninoindole ring system, combined with the butanone moiety, makes it a versatile compound for various applications.
特性
CAS番号 |
73609-00-4 |
|---|---|
分子式 |
C18H23ClN2O |
分子量 |
318.8 g/mol |
IUPAC名 |
2-chloro-1-(2,4,5,6,7,8-hexahydro-1H-azonino[5,4-b]indol-3-yl)butan-1-one |
InChI |
InChI=1S/C18H23ClN2O/c1-2-15(19)18(22)21-11-6-5-9-17-14(10-12-21)13-7-3-4-8-16(13)20-17/h3-4,7-8,15,20H,2,5-6,9-12H2,1H3 |
InChIキー |
SMAVYWLSBAVGPG-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N1CCCCC2=C(CC1)C3=CC=CC=C3N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


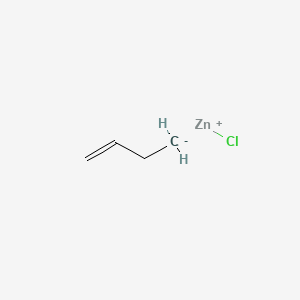

![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
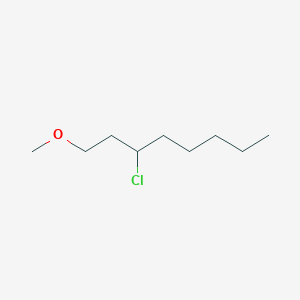

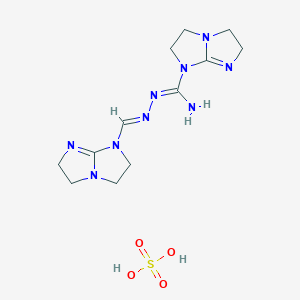
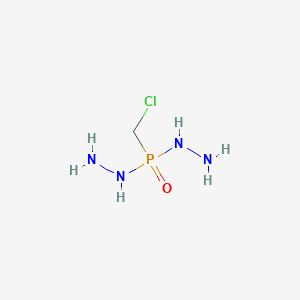
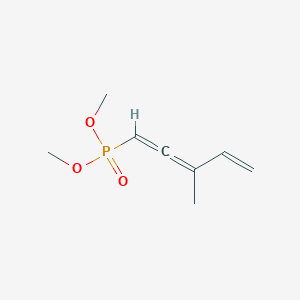

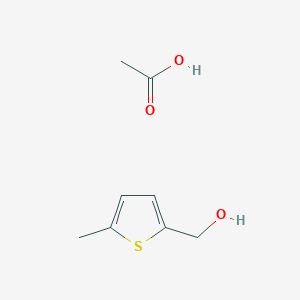
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
